molecular formula C11H13N3OS B3879642 oxo(phenyl)acetaldehyde N,N'-dimethylthiosemicarbazone

oxo(phenyl)acetaldehyde N,N'-dimethylthiosemicarbazone

Cat. No.: B3879642
M. Wt: 235.31 g/mol
InChI Key: JNKXCCFOTAGTDU-MDWZMJQESA-N
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Description

Oxo(phenyl)acetaldehyde is an organic compound used in the synthesis of fragrances and polymers . It is an aldehyde that consists of acetaldehyde bearing a phenyl substituent . Thiosemicarbazones are a class of organic compounds that are derived from thiosemicarbazides (which in turn are derived from thiosemicarbazides). They have been studied for their antitumor and antiviral properties.


Molecular Structure Analysis

The molecular structure of oxo(phenyl)acetaldehyde has been determined by single crystal X-ray analysis . The InChI code for oxo(phenyl)acetaldehyde is 1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H .


Chemical Reactions Analysis

Phenylacetaldehyde is readily oxidized to phenylacetic acid . It will eventually be hydrolyzed and oxidized to yield phenylacetic acid that will be excreted primarily in the urine in conjugated form .


Physical And Chemical Properties Analysis

Oxo(phenyl)acetaldehyde is a colorless liquid with a molecular weight of 134.13 . It has a density of 1.079 g/mL, a melting point of -10 °C, and a boiling point of 195 °C . It is soluble in water at 2.210 g/L .

Safety and Hazards

Phenylacetaldehyde is harmful and flammable . It has a GHS signal word of “Danger” and hazard statements H302, H314, H317 .

Properties

IUPAC Name

1,3-dimethyl-1-[(E)-phenacylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-12-11(16)14(2)13-8-10(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKXCCFOTAGTDU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)N=CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N(C)/N=C/C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
oxo(phenyl)acetaldehyde N,N'-dimethylthiosemicarbazone
Reactant of Route 2
oxo(phenyl)acetaldehyde N,N'-dimethylthiosemicarbazone
Reactant of Route 3
oxo(phenyl)acetaldehyde N,N'-dimethylthiosemicarbazone
Reactant of Route 4
oxo(phenyl)acetaldehyde N,N'-dimethylthiosemicarbazone
Reactant of Route 5
oxo(phenyl)acetaldehyde N,N'-dimethylthiosemicarbazone
Reactant of Route 6
oxo(phenyl)acetaldehyde N,N'-dimethylthiosemicarbazone

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